molecular formula C14H13NO3 B15167445 1-[(Benzyloxy)methyl]-2-nitrobenzene CAS No. 600731-30-4

1-[(Benzyloxy)methyl]-2-nitrobenzene

Cat. No.: B15167445
CAS No.: 600731-30-4
M. Wt: 243.26 g/mol
InChI Key: SNKQHCBOTVHMMP-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)methyl]-2-nitrobenzene is an organic compound with the molecular formula C14H13NO3. It is also known as benzyl 3-nitro-o-tolyl ether. This compound is characterized by a benzene ring substituted with a benzyloxy group and a nitro group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(Benzyloxy)methyl]-2-nitrobenzene can be synthesized through several methods. One common method involves the reaction of benzyl bromide with 2-methyl-3-nitrophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(Benzyloxy)methyl]-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(Benzyloxy)methyl]-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)methyl]-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The benzyloxy group can also participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Benzyloxy)methyl]-2-nitrobenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the benzyloxy and nitro groups allows for a wide range of chemical transformations and applications in various fields .

Properties

CAS No.

600731-30-4

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

1-nitro-2-(phenylmethoxymethyl)benzene

InChI

InChI=1S/C14H13NO3/c16-15(17)14-9-5-4-8-13(14)11-18-10-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

SNKQHCBOTVHMMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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